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Compound of Interest

Compound Name: PTP1B-IN-4

Cat. No.: B607554

Pour : Chercheurs, scientifiques et professionnels du développement de médicaments

Ce guide technique fournit une exploration approfondie de I'engagement de la cible cellulaire
de PTP1B-IN-4, un inhibiteur allostérique non compétitif de la Protéine Tyrosine Phosphatase
1B (PTP1B). La PTP1B est une cible thérapeutique validée pour le diabete de type 2, I'obésité
et le cancer en raison de son réle de régulateur négatif clé dans plusieurs voies de
signalisation.[1][2] Ce document détaille les protocoles expérimentaux pour évaluer
I'engagement de la cible, présente les données quantitatives pertinentes et visualise les voies
de signalisation et les flux de travail expérimentaux.

Introduction a la PTP1B et a son role dans la
maladie

La Protéine Tyrosine Phosphatase 1B (PTP1B) est une enzyme intracellulaire qui joue un role
crucial dans la régulation d'une variété de processus cellulaires en déphosphorylant les résidus
de phosphotyrosine sur les protéines cibles.[3][4] Elle est principalement localisée sur la face
cytoplasmique du réticulum endoplasmique. La PTP1B est un régulateur négatif majeur des
voies de signalisation de l'insuline et de la leptine.[5] En déphosphorylant le récepteur de
I'insuline (IR) et ses substrats (IRS), la PTP1B atténue la signalisation de l'insuline, contribuant
a la résistance a l'insuline. De méme, elle régule négativement la signalisation de la leptine en
déphosphorylant JAK2, une kinase en aval du récepteur de la leptine. En raison de ces
fonctions, l'inhibition de la PTP1B est une stratégie thérapeutique prometteuse pour le
traitement du diabéte de type 2 et de I'obésité. De plus, des études ont impliqué la PTP1B
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dans le développement et la progression du cancer, ou elle peut agir a la fois comme un
promoteur et un suppresseur de tumeur en fonction du contexte cellulaire.

PTP1B-IN-4 : Un inhibiteur allostérique de la PTP1B

PTP1B-IN-4 est un inhibiteur allostérique non compétitif de la PTP1B. Contrairement aux
inhibiteurs compétitifs qui se lient au site actif, les inhibiteurs allostériques se lient & un site
distinct sur I'enzyme, induisant un changement conformationnel qui inactive I'enzyme. Ce
mécanisme offre le potentiel d'une plus grande sélectivité par rapport aux inhibiteurs du site
actif, car les sites allostériques sont généralement moins conservés parmi les phosphatases
apparentées.

Des études ont montré que les inhibiteurs allostériques de la PTP1B, tels que le composé bien
caractérisé Trodusquemine (MSI-1436), se lient & une poche allostérique, ce qui entraine le
blocage de la boucle catalytique WPD dans une conformation ouverte et inactive. Cela
empéche la déphosphorylation des substrats.

Données quantitatives pour les inhibiteurs allostériques
de la PTP1B

Bien que des données quantitatives spécifiques pour PTP1B-IN-4 soient limitées dans la
littérature accessible au public, nous pouvons nous référer aux données d'inhibiteurs
allostériques de PTP1B bien étudiés comme le Trodusquemine (MSI-1436) pour illustrer les
parametres clés.

Tissus/Cellule

Parameétre Composé Valeur Référence
s
IC50 PTP1B-IN-4 ~8 uM -
Trodusquemine
IC50 ~1 pM -
(MSI-1436)
Sélectivité (vs Trodusquemine _
200 fois -
TCPTP) (MSI-1436)

Affinité de liaison  Trodusquemine
(Ki) (MSI-1436)

600 nM -
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Méthodologies expérimentales pour I'évaluation de
I'engagement de la cible

Pour évaluer de maniere robuste I'engagement de la cible de PTP1B-IN-4 dans les cellules,
une combinaison de techniques est recommandée. Celles-ci incluent le test de déplacement
thermique cellulaire (CETSA) pour confirmer la liaison directe du médicament, le test de
ligation de proximité (PLA) pour évaluer les changements dans les interactions protéine-
protéine, et le Western blot pour quantifier les effets en aval sur la signalisation.

Test de déplacement thermique cellulaire (CETSA)

Le CETSA est une méthode puissante pour vérifier 'engagement de la cible dans des cellules
intactes. Le principe est que la liaison d'un ligand a sa protéine cible augmente la stabilité
thermique de la protéine.

Protocole détaillé :
o Culture et traitement cellulaires :

o Cultivez les cellules d'intérét (par exemple, des cellules HepG2 pour les études sur la
signalisation de l'insuline) jusqu'a la confluence souhaitée.

o Traiter les cellules avec différentes concentrations de PTP1B-IN-4 ou un véhicule (DMSO)
pendant une durée optimisée (par exemple, 1 a 2 heures) a 37°C.

o Défi thermique :

Récoltez et lavez les cellules avec du PBS.

o

o

Ressuspendre les cellules dans du PBS contenant des inhibiteurs de protéase et de
phosphatase.

o

Aliquoter la suspension cellulaire dans des tubes PCR.

[¢]

Chauffer les échantillons a un gradient de températures (par exemple, 40°C a 70°C)
pendant 3 minutes a l'aide d'un thermocycleur, suivi d'un refroidissement a 4°C.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b607554?utm_src=pdf-body
https://www.benchchem.com/product/b607554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Lyse cellulaire et clarification :

o Lyser les cellules par des cycles de congélation-décongélation répétés (par exemple, 3
cycles) ou par addition d'un tampon de lyse.

o Centrifuger les lysats a haute vitesse (par exemple, 20 000 x g) pendant 20 minutes a 4°C
pour séparer les protéines agrégées.

o Détection et analyse :

o Recuelllir le surnageant contenant la fraction de protéines solubles.

[¢]

Quantifier la concentration en protéines de chaque échantillon.

[e]

Analyser des quantités égales de protéines par Western blot en utilisant un anticorps
primaire spécifique de la PTP1B.

[e]

Quantifier les intensités des bandes et les normaliser par rapport a I'échantillon non
chauffé.

[e]

Tracer l'intensité normalisée en fonction de la température pour générer des courbes de
fusion. Le déplacement de la courbe de fusion (ATm) en présence de PTP1B-IN-4 indique
I'engagement de la cible.

Test de ligation de proximité (PLA)

Le PLA permet la visualisation et la quantification des interactions protéine-protéine in situ.
Cette technique peut étre utilisée pour déterminer si PTP1B-IN-4 perturbe l'interaction entre la
PTP1B et ses substrats, tels que le récepteur de l'insuline.

Protocole détaillé :
e Préparation des échantillons :

o Cultivez les cellules sur des lamelles de verre et traitez-les avec PTP1B-IN-4 ou un
véhicule comme décrit précédemment.

o Fixez, perméabilisez et bloquez les cellules.
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 Incubation des anticorps primaires :

o Incuber les cellules avec une paire d'anticorps primaires dirigés contre la PTP1B et son
substrat d'intérét (par exemple, le récepteur de l'insuline), élevés dans différentes espéces
(par exemple, lapin et souris).

 Ligation et amplification :
o Incuber avec des anticorps secondaires conjugués a des oligonucléotides (sondes PLA).

o Ajouter une solution de ligation contenant des oligonucléotides connecteurs et une ligase
pour former une matrice d'ADN circulaire si les protéines sont a proximité (moins de 40
nm).

o Effectuer une amplification par cercle roulant pour générer un produit d’ADN
concatémérigue.

o Détection et analyse :

o Détecter le produit d'ADN amplifié a I'aide de sondes d'hybridation marquées par
fluorescence.

o Visualiser les signaux PLA (points fluorescents) a I'aide d'un microscope a fluorescence.
Chaque point représente une seule interaction.

o Quantifier le nombre de signaux PLA par cellule. Une diminution du nombre de signaux en
présence de PTP1B-IN-4 indiquerait une perturbation de l'interaction PTP1B-substrat.

Analyse par Western Blot de la signalisation en aval

Le Western blot est utilisé pour quantifier les changements dans I'état de phosphorylation des
protéines clés en aval de la PTP1B, fournissant des preuves fonctionnelles de I'engagement de
la cible.

Protocole détaillé :

o Traitement cellulaire et lyse :
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o Traiter les cellules avec PTP1B-IN-4 comme décrit précédemment, souvent en
combinaison avec une stimulation (par exemple, de l'insuline).

o Lyser les cellules dans un tampon de lyse approprié contenant des inhibiteurs de protéase
et de phosphatase.

e Quantification des protéines et électrophorese :
o Déterminer la concentration en protéines de chaque lysat.

o Séparer des quantités égales de protéines par électrophorése sur gel de polyacrylamide-
dodécylsulfate de sodium (SDS-PAGE).

o Transfert sur membrane et immunodétection :
o Transférer les protéines sur une membrane de PVDF ou de nitrocellulose.

o Bloquer la membrane et l'incuber avec des anticorps primaires spécifiques pour les
formes phosphorylées et totales des protéines d'intérét (par exemple, p-IR, IR, p-AKT,
AKT).

o Incuber avec des anticorps secondaires appropriés conjugués a la HRP.
o Détection et analyse :
o Détecter les signaux a l'aide d'un substrat de chimioluminescence.

o Quantifier les intensités des bandes et normaliser les niveaux de protéines phosphorylées
par rapport aux niveaux de protéines totales. Une augmentation de la phosphorylation des
substrats de la PTP1B lors du traitement par PTP1B-IN-4 démontre une inhibition
fonctionnelle.

Visualisations des voies et des flux de travail
Voies de signalisation
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Légende : Voies de signalisation de l'insuline et de la leptine régulées par la PTP1B.

Flux de travail expérimental
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Hypothése :
PTP1B-IN-4 engage la PTP1B dans les cellules

Test de déplacement thermique cellulaire (CETSA) Test de ligation d"proxirnité (PLA) Western Blot en aval
(Traitement cellulaire avec PTPlB-IN-4)< El'raitement cellulaire, fixation et perméabilisatior) Traitement cellulaire et stimulation (par ex. insuline))
\ \ \
Défi thermique Encubation avec des anticorps primaires (anti-PTP1B, anti-substrata (Lyse cellulaire et quantification des protéines)

\ \ \

Lyse et centrifugation Ligation et amplification (SDS-PAGE et transfert sur membrane)
\ \ \

(Analyse par Western Blot de la PTP1B soluble) Emagerie par fluorescence et quantificatior) Emmunodétection (par ex. p-IR, p-AKT))
A\ \ \

Confirmation de la liaison directe Analyse de l'interaction protéine-protéine Confirmation de I'effet fonctionnel
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4062594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4062594/
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2024.1445739/full
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2024.1445739/full
https://www.mdpi.com/1422-0067/24/11/9621
https://pubmed.ncbi.nlm.nih.gov/37298571/
https://pubmed.ncbi.nlm.nih.gov/37298571/
https://pubmed.ncbi.nlm.nih.gov/20075852/
https://pubmed.ncbi.nlm.nih.gov/20075852/
https://www.benchchem.com/product/b607554#ptp1b-in-4-target-engagement-in-cells
https://www.benchchem.com/product/b607554#ptp1b-in-4-target-engagement-in-cells
https://www.benchchem.com/product/b607554#ptp1b-in-4-target-engagement-in-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607554?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

